3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide
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Overview
Description
3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a benzoyl group attached to a benzamide moiety, with an indole ring system linked through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide typically involves the reaction of 3-benzoylbenzoic acid with 1H-indole-3-methanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of other tubulin polymerization inhibitors like colchicine.
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide
- 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide is unique due to its specific structural features, such as the benzoyl group and the methylene bridge linking the indole and benzamide moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
872851-11-1 |
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Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-benzoyl-N-(1H-indol-3-ylmethyl)benzamide |
InChI |
InChI=1S/C23H18N2O2/c26-22(16-7-2-1-3-8-16)17-9-6-10-18(13-17)23(27)25-15-19-14-24-21-12-5-4-11-20(19)21/h1-14,24H,15H2,(H,25,27) |
InChI Key |
NRKFXLGIUWDRIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)NCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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